molecular formula C24H23N3O2 B278593 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B278593
M. Wt: 385.5 g/mol
InChI Key: SBMJNDQMWIJCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels and receptors, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis and inhibits cell growth. In neurobiology, it modulates the activity of ion channels and receptors. In immunology, it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential applications in cancer therapy, including in combination with other drugs. Another direction is to study its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of this compound.

Synthesis Methods

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-methyl-5-nitrophenylamine with 2,4-dimethylphenol, followed by reduction and acetylation. The resulting compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurobiology, it has been found to modulate the activity of ion channels and receptors, suggesting potential applications in the treatment of neurological disorders. In immunology, it has been shown to inhibit the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

properties

Product Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H23N3O2/c1-15-8-11-22(17(3)12-15)29-14-23(28)25-21-13-18(10-9-16(21)2)24-26-19-6-4-5-7-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

SBMJNDQMWIJCHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C

Origin of Product

United States

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